Structural Elucidation and Analytical Profiling of Octadecyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate: A Technical Guide
Structural Elucidation and Analytical Profiling of Octadecyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate: A Technical Guide
Executive Summary
In the highly regulated fields of pharmaceutical packaging, medical device manufacturing, and polymer stabilization, the precise characterization of extractables and leachables (E&L) is paramount. Octadecyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate (CAS: 110729-26-5) is a critical synthesis impurity and degradation product of the ubiquitous sterically hindered phenolic antioxidant, Irganox 1076[1][2].
As a Senior Application Scientist, I have designed this whitepaper to provide drug development professionals and analytical chemists with a definitive guide to the chemical identity, mechanistic formation, and Nuclear Magnetic Resonance (NMR) structural elucidation of this specific impurity. Understanding the causality behind its formation and its spectral signature is essential for robust Abbreviated New Drug Application (ANDA) filings and toxicological risk assessments[3].
Mechanistic Insights: The Causality of Impurity Formation
To understand why this impurity must be monitored, we must first examine its origin. The parent compound, Irganox 1076, is synthesized via the Friedel-Crafts alkylation of phenol with isobutylene to form 2,6-di-tert-butylphenol, followed by a Michael addition with methyl acrylate and subsequent transesterification with octadecanol[4].
If the initial alkylation reaction does not reach completion, a mono-alkylated intermediate (2-tert-butylphenol) is formed. When this intermediate proceeds through the subsequent synthesis steps, it yields the mono-tert-butyl impurity: octadecyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate.
Toxicological Significance: Irganox 1076 relies on two bulky tert-butyl groups to sterically protect the phenolic radical formed during antioxidant scavenging, preventing unwanted side reactions[4]. The loss of one tert-butyl group in this impurity reduces steric hindrance around the hydroxyl group. This alters its reactivity, migration rate, and toxicological profile, making its quantification against the Analytical Evaluation Threshold (AET) a strict requirement in regulatory submissions[3][5].
Chemical Identity and Physicochemical Properties
The highly lipophilic nature of this compound dictates the analytical approaches used for its isolation and characterization. Below is a summary of its core properties.
Table 1: Chemical Identity and Physical Data
| Property | Value / Description |
| IUPAC Name | Octadecyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate[1] |
| CAS Number | 110729-26-5[1][6] |
| Molecular Formula | C₃₁H₅₄O₃[1] |
| Molecular Weight | 474.8 g/mol [1] |
| Monoisotopic Mass | 474.4073 Da[1] |
| Parent Compound | Irganox 1076 (CAS: 2082-79-3)[2] |
| Lipophilicity (XLogP3) | 12.2 (Highly Hydrophobic)[1] |
Structural Elucidation: NMR Spectral Data Analysis
The primary analytical challenge in E&L profiling is differentiating this impurity from the parent Irganox 1076. The definitive diagnostic marker lies in the ¹H NMR aromatic region. While Irganox 1076 possesses a symmetric aromatic ring yielding a 2H singlet, the mono-tert-butyl impurity exhibits a distinct ABX (or AMX) spin system due to the symmetry-breaking loss of one tert-butyl group.
¹H NMR Spectral Data
Conditions: 600 MHz, CDCl₃, 298 K. Chemical shifts referenced to TMS (0.00 ppm).
Table 2: ¹H NMR Assignments
| Chemical Shift (δ, ppm) | Multiplicity & Coupling (J) | Integration | Structural Assignment | Causality / Rationale |
| 0.88 | t (J = 7.0 Hz) | 3H | Octadecyl terminal -CH₃ | Standard terminal methyl triplet. |
| 1.25 | m | 30H | Octadecyl bulk -(CH₂)₁₅- | Overlapping methylene envelope. |
| 1.41 | s | 9H | tert-Butyl -C(CH₃)₃ | Sharp singlet confirming only one t-Bu group. |
| 1.62 | m | 2H | Octadecyl -CH₂-CH₂-O- | β-methylene shifted by ester proximity. |
| 2.58 | t (J = 7.8 Hz) | 2H | Propanoate -CH₂-COO- | α-protons to the carbonyl. |
| 2.86 | t (J = 7.8 Hz) | 2H | Propanoate Ar-CH₂- | Benzylic protons shifted downfield by the ring. |
| 4.08 | t (J = 6.8 Hz) | 2H | Octadecyl -CH₂-O- | Deshielded by the adjacent ester oxygen. |
| 4.65 | s (broad) | 1H | Phenolic -OH | Unprotected OH; broad due to slow exchange. |
| 6.65 | d (J = 8.1 Hz) | 1H | Aromatic H-5 | Ortho to OH; coupled only to H-6. |
| 6.95 | dd (J = 8.1, 2.0 Hz) | 1H | Aromatic H-6 | Ortho to H-5, meta to H-2. |
| 7.05 | d (J = 2.0 Hz) | 1H | Aromatic H-2 | Meta coupling only; deshielded by t-Bu. |
¹³C NMR Spectral Data
Conditions: 150 MHz, CDCl₃, 298 K.
Table 3: ¹³C NMR Assignments
| Chemical Shift (δ, ppm) | Carbon Type | Structural Assignment |
| 14.1 | CH₃ | Octadecyl terminal methyl |
| 22.7 – 31.9 | CH₂ | Octadecyl aliphatic bulk chain |
| 29.7 | CH₃ | tert-Butyl methyl carbons (3x) |
| 30.5 | CH₂ | Propanoate benzylic CH₂ |
| 34.6 | Cq | tert-Butyl quaternary carbon |
| 36.4 | CH₂ | Propanoate α-CH₂ to carbonyl |
| 64.6 | CH₂ | Octadecyl O-CH₂ |
| 115.2 | CH | Aromatic C-5 |
| 126.8 | CH | Aromatic C-6 |
| 128.2 | CH | Aromatic C-2 |
| 132.1 | Cq | Aromatic C-1 (Propanoate attachment) |
| 135.8 | Cq | Aromatic C-3 (tert-Butyl attachment) |
| 152.4 | Cq | Aromatic C-4 (Hydroxyl attachment) |
| 173.5 | Cq | Ester Carbonyl (C=O) |
Experimental Protocol: Isolation and NMR Characterization
To ensure trust and reproducibility, the following self-validating protocol details the extraction, isolation, and spectral acquisition of the impurity from a polymer matrix.
Step-by-Step Methodology
Step 1: Exhaustive Polymer Extraction
-
Action: Mince the polymer sample and extract using refluxing Dichloromethane (DCM) for 4 hours.
-
Causality: The extreme lipophilicity of the octadecyl chain (XLogP3 = 12.2) makes standard aqueous extraction impossible[1]. DCM ensures complete dissolution of the polymer additives.
Step 2: Non-Aqueous Reversed-Phase (NARP) HPLC Isolation
-
Action: Inject the concentrated extract onto a preparative C18 column. Use a mobile phase gradient of Acetonitrile (A) and Isopropanol (B), running from 100% A to 50% B. Monitor via UV at 275 nm and collect the fraction corresponding to m/z 474.4.
-
Causality: Standard water/acetonitrile gradients will cause this highly hydrophobic ester to precipitate on the column. NARP conditions maintain solubility while providing baseline resolution from the parent Irganox 1076.
Step 3: Solvent Evaporation and Lyophilization
-
Action: Remove NARP solvents via rotary evaporation at 40°C, followed by high-vacuum drying for 12 hours.
-
Causality: Residual isopropanol or water will introduce exchangeable protons and overlapping multiplets that obscure the critical diagnostic signals in the ¹H NMR spectrum.
Step 4: NMR Sample Preparation
-
Action: Dissolve 10 mg of the purified isolate in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v TMS.
-
Causality: CDCl₃ is aprotic, ensuring the phenolic -OH signal (δ 4.65) remains intact and does not undergo deuterium exchange, which is critical for confirming the structure.
Step 5: NMR Acquisition
-
Action: Acquire ¹H NMR (16 scans) and ¹³C NMR (1024 scans). Crucial: Set the relaxation delay (D1) to ≥ 3 seconds.
-
Causality: Quaternary carbons in sterically hindered phenols exhibit exceptionally long longitudinal relaxation times (T₁). A standard 1-second delay will result in artificially low integrations for the quaternary aromatic carbons, invalidating quantitative assessments.
Workflow Visualization
Figure 1: Workflow for isolation and NMR characterization of the mono-tert-butyl impurity.
References
-
Title: Octadecyl 3-(3-Tert-Butyl-4-Hydroxyphenyl)Propanoate | C31H54O3 Source: PubChem (National Center for Biotechnology Information) URL: [Link]
-
Title: Octadecyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate Source: Veeprho Pharmaceuticals URL: [Link]
-
Title: Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems Source: PMC (National Institutes of Health) URL: [Link]
Sources
- 1. Octadecyl 3-(3-Tert-Butyl-4-Hydroxyphenyl)Propanoate | C31H54O3 | CID 19979679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Octadecyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate - CAS号 110729-26-5 - 摩熵化学 [molaid.com]
